molecular formula C22H20Br2N2OS B3299705 1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899917-22-7

1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Katalognummer: B3299705
CAS-Nummer: 899917-22-7
Molekulargewicht: 520.3 g/mol
InChI-Schlüssel: NRSBOZUCUISKMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a nitrogen-containing spirocyclic compound featuring a 1,4-diazaspiro[4.6]undec-3-ene-2-thione core. Its structure includes two 4-bromophenyl substituents: one as a benzoyl group at position 1 and another at position 2.

Eigenschaften

IUPAC Name

(4-bromophenyl)-[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Br2N2OS/c23-17-9-5-15(6-10-17)19-21(28)26(20(27)16-7-11-18(24)12-8-16)22(25-19)13-3-1-2-4-14-22/h5-12H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBOZUCUISKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure, incorporating both bromobenzoyl and bromophenyl groups, which may confer distinct pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H17Br2N2S, with a molecular weight of approximately 471.33 g/mol. The structure is characterized by the following components:

  • Spirocyclic Framework : Provides structural rigidity and may influence biological interactions.
  • Bromobenzoyl and Bromophenyl Groups : These groups are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent and its interactions with various biological macromolecules.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines by modulating key signaling pathways involved in cell growth and survival.

The proposed mechanism of action includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell function.
  • Gene Expression Modulation : It influences the expression of genes associated with apoptosis and cell cycle regulation, thereby affecting cell proliferation.

Research Findings and Case Studies

Several studies have reported on the biological activity of similar compounds, providing insights into the potential effects of this compound.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
This compoundSpirocyclic structure with bromine substituentsAnticancer activity; enzyme inhibition
JQ1BET inhibitorAnticancer
I-BET151Similar spirocyclic structureAnticancer
THZ1Contains thiazoleInhibits BRD4

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Substituents

a. 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide (C23H24BrN3OS)

  • Key Differences : Replaces the thione and benzoyl groups with a sulfanyl-acetamide moiety.
  • However, the absence of the thione group could reduce electrophilic reactivity, impacting interactions with biological targets .

b. 3-(2,4-Dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione (C23H22Cl2N2OS)

  • Key Differences : Substitutes bromine atoms with chlorine (on the phenyl ring) and a methyl group (on the benzoyl).
  • Implications : Chlorine’s lower atomic weight and electronegativity compared to bromine may reduce steric hindrance and alter lipophilicity (Cl logP ~2.7 vs. Br logP ~3.0), influencing membrane permeability and metabolic stability .
Analogues with Varied Spiro Ring Systems

a. 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899912-50-6)

  • Key Differences : Smaller spiro ring (4.5 vs. 4.6), reducing the total ring size from 11 to 10 atoms.

b. 8-tert-Butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899912-59-5)

  • Key Differences : Incorporates a bulky tert-butyl group on the spiro ring.
  • Implications : Increased steric bulk could hinder crystal packing (as seen in hydrogen-bonding analyses ) or reduce solubility, but might enhance selectivity for hydrophobic binding pockets .
Functional Analogues in Pharmacology

a. 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-on (IIIa)

  • Key Differences: Replaces the spiro-thione core with a 1,3,4-oxadiazole-propanone chain.
  • Pharmacological Data : Exhibits 59.5% suppression of carrageenan-induced paw edema (100 mg/kg oral dose) with a low severity index (SI = 0.75), indicating lower ulcerogenicity than indomethacin (SI = 2.67) . This suggests that the target compound’s spiro-thione system may further optimize anti-inflammatory efficacy while minimizing gastrointestinal toxicity.

b. Vasopressin Antagonist Derivatives (e.g., 1-(2,6-Diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[F][1,2,4]triazolo[4,3-A][1,4]diazepine)

  • Key Differences : Utilizes a 2,6-diazaspiro[3.3]heptane core.
  • Implications: The distinct spiro architecture and triazolodiazepine scaffold highlight how minor structural variations can redirect therapeutic activity—in this case, toward neuropsychiatric disorders rather than inflammation .
Molecular Properties
Compound Molecular Weight Halogen Content logP* (Predicted)
Target Compound ~469.08 2 Br ~3.2
3-(2,4-Dichlorophenyl)-... (CAS 899912-56-2) 445.4 2 Cl ~2.8
IIIa (Oxadiazole Derivative) 470.43 1 Br, 1 Cl ~3.5

*logP estimated using fragment-based methods.

Q & A

Q. What are the recommended synthetic routes for this spiro compound?

Methodological Answer:

  • Key Steps :
    • Start with a substituted benzaldehyde (e.g., 4-bromobenzaldehyde) and a diazaspiro precursor.
    • Reflux in absolute ethanol with a catalytic acid (e.g., glacial acetic acid) for 4–6 hours to facilitate cyclization .
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the thione derivative.
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95% purity threshold) .

Q. How should researchers characterize the compound’s structural conformation?

Methodological Answer:

  • Techniques :
    • X-ray crystallography : Resolve the spirocyclic geometry and confirm dihedral angles (e.g., mean C–C bond deviation <0.007 Å) .
    • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify bromophenyl substituents and spiro junction connectivity.
    • Mass Spectrometry : Match molecular ion peaks with the theoretical molecular weight (e.g., ~460–470 g/mol range).

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

Methodological Answer:

  • Troubleshooting Framework :
    • Assay Conditions : Standardize solvent (DMSO concentration <0.1%), cell lines (e.g., HepG2 vs. HEK293), and incubation times .
    • Purity Analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted bromobenzoyl intermediates) that may interfere with results.
    • Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., cisplatin for cytotoxicity assays) .

Q. What experimental designs are optimal for evaluating environmental stability?

Methodological Answer:

  • Environmental Fate Study :
    • Hydrolytic Degradation : Incubate the compound in buffers (pH 4–9) at 25°C and 40°C; monitor degradation via LC-MS over 30 days .
    • Photolytic Stability : Expose to UV light (λ = 254 nm) and quantify breakdown products.
    • Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (EC50_{50} calculations) .

Q. How can low yields in the final cyclization step be addressed?

Methodological Answer:

  • Optimization Strategies :
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance ring closure efficiency .
    • Solvent Effects : Replace ethanol with DMF or THF to improve solubility of intermediates.
    • Stepwise Synthesis : Isolate and purify intermediates (e.g., diazaspiro core) before introducing the bromophenyl moiety .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • In Silico Workflow :
    • Docking Simulations : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases or GPCRs).
    • QSAR Modeling : Coramine substituent effects (e.g., bromine’s electronegativity) with bioactivity using Gaussian-based DFT calculations .
    • Pharmacophore Mapping : Identify critical functional groups (e.g., thione sulfur) for interaction hotspots.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.